molecular formula C8H7BrS B15453723 Ethanethione, 1-(4-bromophenyl)- CAS No. 62486-63-9

Ethanethione, 1-(4-bromophenyl)-

Cat. No.: B15453723
CAS No.: 62486-63-9
M. Wt: 215.11 g/mol
InChI Key: XJJIQTBGCFDBAP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethanone (CAS: 99-90-1) is a brominated acetophenone derivative characterized by a ketone group at the acetyl position and a bromine substituent at the para position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity at the carbonyl group allows for diverse functionalization, such as forming oximes, thioethers, or heterocyclic adducts .

Properties

CAS No.

62486-63-9

Molecular Formula

C8H7BrS

Molecular Weight

215.11 g/mol

IUPAC Name

1-(4-bromophenyl)ethanethione

InChI

InChI=1S/C8H7BrS/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3

InChI Key

XJJIQTBGCFDBAP-UHFFFAOYSA-N

Canonical SMILES

CC(=S)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(4-bromophenyl)ethanone with its derivatives and analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source (Evidence ID)
1-(4-Bromophenyl)ethanone -Br at phenyl; -COCH3 C8H7BrO 199.05 Precursor for anti-inflammatory agents
1-(4-Methoxyphenyl)ethanone -OCH3 at phenyl; -COCH3 C9H10O2 150.18 Higher solubility due to -OCH3 group
1-(4-Bromo-3-hydroxyphenyl)ethanone -Br at phenyl; -OH at meta; -COCH3 C8H7BrO2 215.05 Enhanced hydrogen bonding capability
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one Oxadiazole-linked propanone derivative C17H12BrClN2O2 393.65 Anti-inflammatory (59.5% edema inhibition at 100 mg/kg)
Ethanone, 1-(4-bromophenyl)-, oxime (E) Oxime derivative (-NOH) C8H8BrNO 214.06 Chelating agent; potential metal sensor

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromine substituent in 1-(4-bromophenyl)ethanone enhances electrophilicity at the carbonyl group compared to methoxy-substituted analogs, influencing reactivity in nucleophilic additions .
  • Hydrogen Bonding: Hydroxyl or oxime groups (e.g., in 1-(4-bromo-3-hydroxyphenyl)ethanone) improve solubility and biological interactions .
Anti-Inflammatory Activity
  • Oxadiazole Derivatives : Compounds IIIa and IIIb (1-(4-bromophenyl)-linked oxadiazoles) exhibit significant anti-inflammatory activity (59.5–61.9% edema inhibition) with low toxicity (severity index = 0.75–0.83), outperforming the parent acid (severity index = 1.17) .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications: Oxadiazole and tetrazole derivatives of 1-(4-bromophenyl)ethanone are prioritized in drug discovery for their balanced efficacy-toxicity profiles .
  • Material Science: Brominated acetophenones serve as UV-stabilizers in polymers due to bromine’s radical-scavenging properties .

Q & A

Q. Table 1: Example Spectroscopic Data for 2-Bromo-1-(4-methoxyphenyl)ethanone

TechniqueKey Signals/PeaksReference
1H NMR^{1}\text{H NMR}δ 3.9 (OCH3_3), 7.6–7.8 (Ar-H)
13C NMR^{13}\text{C NMR}δ 55.2 (OCH3_3), 190.1 (C=O)
IR1685 cm1^{-1} (C=O)

Basic: What synthetic routes are used to prepare 1-(4-bromophenyl)ethanone derivatives?

Answer:
Common strategies include:

  • Friedel-Crafts Acylation : Bromobenzene derivatives react with acyl chlorides (e.g., acetyl chloride) using AlCl3_3 as a catalyst .
  • Cycloaddition Reactions : For example, [3+2] cycloaddition of nitrile imines with trichloronitroethylene yields pyrazole derivatives with 4-bromophenyl groups .
  • Functional Group Interconversion : Reduction of ketones to amines (e.g., 1-(4-bromophenyl)ethylamine via catalytic hydrogenation) .

Q. Table 2: Example Synthesis of 1-(4-Bromophenyl)-3-phenyl-5-nitropyrazole

Starting MaterialConditionsProductReference
4-Bromophenyl nitrile imineTrichloronitroethylene, RT1-(4-Bromophenyl)-3-phenyl-5-nitropyrazole

Advanced: How does Molecular Electron Density Theory (MEDT) explain regioselectivity in cycloaddition reactions involving 1-(4-bromophenyl) derivatives?

Answer:
MEDT analyzes electron density distributions to predict reaction pathways. For example, in [3+2] cycloadditions:

  • Electrophilic-Nucleophilic Interactions : The Cβ atom of trichloronitroethylene (electrophile) interacts with the –N=N=C– fragment of nitrile imines (nucleophile), favoring Δ2^2-pyrazoline formation despite experimental instability .
  • Theoretical vs. Experimental Outcomes : MEDT predicts two pathways, but steric hindrance from the 4-bromophenyl group directs spontaneous CHCl3_3 elimination, yielding pyrazoles instead .

Key Insight : Computational modeling (e.g., Gaussian software) validates reaction mechanisms, enabling rational design of derivatives with controlled regioselectivity .

Advanced: How do structural modifications at the ethanone moiety influence biological activity?

Answer:

  • Triazole Derivatives : Substitution with sulfanyl-triazole groups (e.g., 1-(4-bromophenyl)-2-triazolylsulfanylethanone) enhances antimicrobial activity due to increased electrophilicity and membrane penetration .
  • Chiral Amines : Enantiopure 1-(4-bromophenyl)ethylamine derivatives (e.g., R-configuration) show higher receptor binding affinity in neurotransmitter studies .

Q. Table 3: Biological Activity of Selected Derivatives

CompoundActivity (IC50_{50})TargetReference
1-(4-Bromophenyl)-2-triazolylsulfanylethanone12 µM (E. coli)Bacterial membranes
(R)-1-(4-Bromophenyl)ethylamine85 nM (Serotonin R)Neurological receptors

Basic: How is X-ray crystallography applied to resolve structural ambiguities in bromophenyl ethanone derivatives?

Answer:

  • SHELX Suite : Used for structure refinement. For 2-bromo-1-(4-methoxyphenyl)ethanone, SHELXL refined the structure to R1_1 = 0.054, confirming planar geometry and bond lengths (C=O: 1.21 Å) .
  • Twinned Data : SHELXPRO interfaces handle high-resolution or twinned macromolecular data, critical for analyzing polymorphic forms .

Advanced: What strategies address contradictions in experimental vs. computational reaction outcomes?

Answer:

  • Mechanistic Re-evaluation : When MEDT predicts Δ2^2-pyrazoline formation but experiments yield pyrazoles (via CHCl3_3 elimination), post-reaction stability assays (e.g., TGA/DSC) identify decomposition pathways .
  • Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and solvent polarity (e.g., CHCl3_3 vs. DMF) shifts product distribution .

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